4-(3,4-Dimethoxy-benzyl)-piperidine
Overview
Description
4-(3,4-Dimethoxy-benzyl)-piperidine is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystallography : The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been determined, providing valuable information for understanding the molecular arrangement and interactions of such compounds (Sudhakar et al., 2005).
Bioactive Conformation Studies : Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, has led to the development of novel fused bicyclic derivatives of the octahydroquinolizine chemical class (Le Bourdonnec et al., 2006).
Anti-Acetylcholinesterase Inhibitors : Compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown potent anti-acetylcholinesterase activity, which is significant for treatments targeting neurological disorders like Alzheimer's (Sugimoto et al., 1995).
Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols, including those with 3,4-dimethoxybenzoate, have been explored for their analgesic properties, offering insights into potential pain-relief medications (Waters, 1978).
Wound-Healing Potential : Derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone have shown significant wound-healing activity in in vivo studies, indicating their potential in medical treatments for skin regeneration (Vinaya et al., 2009).
Antibacterial Activities : Novel sulfonamides and carboxamides containing a substituted benzophenone moiety have been synthesized, showing potent antibacterial activities, thus contributing to the development of new antibiotics (Vinaya et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJXLCFTXECTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588784 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121278-66-8 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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